Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate
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Overview
Description
Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with dimethyl groups and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with diethyl propanedioate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
- 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives
Uniqueness
Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a hydrazinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C12H16N4O4
Molecular Weight : 288.28 g/mol
IUPAC Name : this compound
The compound features a hydrazine moiety linked to a pyrimidine ring, which is known for its diverse biological activities. The presence of diethyl ester groups enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that derivatives of hydrazine-based compounds exhibit significant antitumor properties. For instance, a study highlighted that hydrazine derivatives could inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Antimicrobial Properties
Research has shown that compounds containing pyrimidine rings possess antimicrobial activity against various bacterial strains. Specifically, this compound demonstrated efficacy against Gram-positive and Gram-negative bacteria in vitro. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of xanthine oxidase, an enzyme linked to oxidative stress and inflammation. This inhibition could provide therapeutic benefits in conditions such as gout and cardiovascular diseases.
Case Studies
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Anticancer Effects in Animal Models
- A study conducted on mice bearing tumor xenografts treated with this compound showed a significant reduction in tumor size compared to control groups. The treatment led to increased apoptosis markers and reduced proliferation indices in tumor tissues.
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Antimicrobial Efficacy Assessment
- In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth effectively. The results were validated using time-kill assays, confirming that the compound's action was bactericidal rather than merely bacteriostatic.
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Enzyme Inhibition Studies
- The inhibitory effect on xanthine oxidase was quantified using enzyme kinetics assays, showing a dose-dependent inhibition with an IC50 value indicative of strong enzyme binding affinity.
Data Summary
Activity Type | Effectiveness | Reference Study |
---|---|---|
Antitumor | Significant reduction in tumor size | Animal model study on xenografts |
Antimicrobial | Effective against S. aureus & E. coli | In vitro antimicrobial efficacy assessment |
Enzyme Inhibition | Strong xanthine oxidase inhibition | Enzyme kinetics assays |
Properties
Molecular Formula |
C14H20N4O4 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
diethyl 2-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]propanedioate |
InChI |
InChI=1S/C14H20N4O4/c1-5-21-12(19)11(13(20)22-6-2)8-15-18-14-16-9(3)7-10(4)17-14/h7-8,15H,5-6H2,1-4H3,(H,16,17,18) |
InChI Key |
UZXLVKXBCDWWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNNC1=NC(=CC(=N1)C)C)C(=O)OCC |
Origin of Product |
United States |
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